![molecular formula C13H17ClN2O3 B1207933 2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride CAS No. 96576-25-9](/img/structure/B1207933.png)
2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride
Overview
Description
2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride is a potent and highly selective alpha 2-adrenergic receptor antagonist. It is primarily used in scientific research to study the effects of alpha 2-adrenergic receptor antagonism. The compound has a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol .
Preparation Methods
The synthesis of 2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride involves several steps, starting with the formation of the imidazoline ring. One common method involves the reaction of catechol with 2-chloroacrylonitrile to form 2-cyano-1,4-benzodioxan. This intermediate is then subjected to a Pinner reaction with alcoholic hydrogen chloride to form the iminoether. Finally, treatment with ethylenediamine yields the imidazoline ring, resulting in the formation of this compound .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazoline ring.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study : In a study focused on the synthesis of imidazole derivatives, researchers synthesized various analogs of this compound and evaluated their biological activities against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential use in cancer therapy.
Antimicrobial Activity
Research has indicated that imidazole derivatives possess antimicrobial properties. The specific compound may have applications in developing new antibiotics or antifungal agents.
Case Study : A comparative study was conducted to assess the antimicrobial efficacy of several imidazole derivatives, including 2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride. The findings showed promising results against Gram-positive and Gram-negative bacteria.
Neuropharmacology
The compound's potential neuroprotective effects are under investigation. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.
Case Study : In preclinical trials, the compound was tested for neuroprotective effects in models of Alzheimer's disease. Results indicated that it could reduce amyloid-beta aggregation, a hallmark of the disease.
Data Table: Summary of Applications and Findings
Mechanism of Action
2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride exerts its effects by selectively binding to and antagonizing alpha 2-adrenergic receptors. This antagonism leads to an increase in the release of norepinephrine and other neurotransmitters, which can enhance sympathetic nervous system activity. The molecular targets include alpha 2-adrenergic receptors, and the pathways involved are primarily related to neurotransmitter release and receptor signaling .
Comparison with Similar Compounds
2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride is similar to other alpha 2-adrenergic receptor antagonists such as Idazoxan, Efaroxan, and Fluparoxan. this compound is unique in its high selectivity and potency for alpha 2-adrenergic receptors without significant binding to imidazoline receptors . This makes it particularly useful in research settings where selective alpha 2-adrenergic receptor antagonism is desired.
Similar Compounds
- Idazoxan
- Efaroxan
- Fluparoxan
This compound’s unique selectivity profile and potent antagonistic effects make it a valuable tool in both research and potential therapeutic applications.
Biological Activity
2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride (CAS No. 96576-25-9) is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 284.74 g/mol. The compound features a unique heterocyclic structure that contributes to its biological properties.
Anticancer Potential
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been shown to inhibit Poly(ADP-ribose) polymerase 1 (PARP1), which is crucial in DNA repair mechanisms. In a study involving high-throughput virtual screening, several compounds were identified as PARP1 inhibitors with varying potency levels (IC50 values ranging from 0.88 μM to 12 μM) .
Neuroprotective Effects
The compound's imidazole core suggests potential neuroprotective effects. Imidazole derivatives have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases. Research exploring the neuroprotective properties of similar compounds indicates that they may enhance cognitive function and provide resilience against oxidative stress .
Antimicrobial Activity
Preliminary studies have also suggested antimicrobial properties for compounds within this class. For example, certain imidazole derivatives have demonstrated activity against various bacterial strains, indicating that modifications to the imidazole ring could enhance antibacterial efficacy .
Study on PARP Inhibition
A notable study focused on the synthesis and evaluation of this compound as a PARP inhibitor revealed promising results. The compound was tested alongside other derivatives in vitro and showed significant inhibition of PARP activity at concentrations comparable to established inhibitors .
Compound | IC50 (μM) | Mechanism |
---|---|---|
Compound A | 0.88 | PARP Inhibition |
Compound B | 5.8 | PARP Inhibition |
2-(Ethoxy-Dioxin) | TBD | TBD |
Neuroprotective Studies
In another investigation into neuroprotective effects, derivatives of the compound were administered in animal models of neurodegeneration. Results indicated that these compounds could significantly reduce neuronal cell death and improve behavioral outcomes in models of Alzheimer’s disease .
Properties
IUPAC Name |
2-(3-ethoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-2-17-13(12-14-7-8-15-12)9-16-10-5-3-4-6-11(10)18-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOSMFDIOJRKES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(COC2=CC=CC=C2O1)C3=NCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96576-24-8 (Parent) | |
Record name | Ethoxyidazoxan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096576259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10914442 | |
Record name | 2-(2-Ethoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96576-25-9 | |
Record name | Ethoxyidazoxan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096576259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Ethoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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